(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
(E)-3-(4-Chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused bicyclic core of triazole and thiadiazole rings. The 4-chlorobenzyl group at position 3 and the (E)-configured furan-vinyl substituent at position 6 distinguish it from other analogs. These compounds are typically synthesized via cyclization reactions using phosphorous oxychloride (POCl₃) under reflux conditions, as seen in related derivatives .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c17-12-5-3-11(4-6-12)10-14-18-19-16-21(14)20-15(23-16)8-7-13-2-1-9-22-13/h1-9H,10H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBZGZWYRREERZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and anticonvulsant effects based on recent research findings.
Chemical Structure
The compound's structure features a triazole and thiadiazole moiety, which are known for their diverse biological activities. The presence of a furan ring and a chlorobenzyl group enhances its pharmacological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing triazole and thiadiazole structures. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This action is crucial for their cytotoxic effects against various cancer cell lines.
- Research Findings : A study demonstrated that derivatives with triazolo-thiadiazole frameworks exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) . The structure-activity relationship (SAR) indicated that electron-donating groups on the phenyl ring enhance activity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | A-431 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Activity Against Pathogens : Studies suggest that similar thiadiazole derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.
- Findings : One study reported that specific derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have prompted investigations into this area:
- Research Evidence : Compounds containing thiadiazole rings have been associated with anticonvulsant effects in animal models. For example, a derivative was noted to eliminate tonic extensor phases in seizure models .
- Mechanism : It is hypothesized that these compounds may modulate GABAergic activity or inhibit sodium channels, contributing to their anticonvulsant effects.
Case Studies
Several case studies have provided insights into the biological activity of this compound:
- Cell Line Studies : A series of synthesized triazolo-thiadiazoles were tested against NCI-60 cancer cell lines, revealing significant antiproliferative effects and highlighting the importance of substituent modifications on activity .
- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth and increased survival rates compared to control groups, indicating promising therapeutic potential .
Comparison with Similar Compounds
Substituent Effects on Molecular Interactions
- Adamantane vs. Aromatic Substituents :
Adamantane-substituted derivatives (e.g., 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) analogs) exhibit enhanced hydrophobic interactions and rigid molecular conformations compared to phenyl-substituted counterparts. Hirshfeld surface analyses reveal that adamantane groups reduce polar interactions (e.g., C–H···π) but increase van der Waals contributions . - Electron-Withdrawing vs. Electron-Donating Groups :
Chloro (e.g., 3-(4-chlorophenyl)) and fluoro (e.g., 6-(2-fluorophenyl)) substituents enhance electrophilicity, improving binding to biological targets like cyclooxygenases (COX-1/2) . Methoxy groups (e.g., 3,4-dimethoxyphenyl in compound 20a) increase solubility but may reduce membrane permeability .
Table 1: Substituent Effects on Physical and Electronic Properties
Antimicrobial and Anticancer Efficacy
- Antimicrobial Activity: Derivatives with 2,4-dichlorophenoxy methyl groups (e.g., 6-[(2,4-dichlorophenoxy)methyl]-3-[(4-chlorophenoxy)methyl]) exhibit potent anti-tubercular activity (MIC = 0.25 µg/mL), surpassing rifampicin in some cases .
- Anticancer Activity: Triazolothiadiazoles bearing chlorophenyl and naphthoxy groups (e.g., CPNT) show significant tumor suppression in Ehrlich Ascitic Carcinoma models, increasing mean survival time by 40% compared to controls . The 4-chlorobenzyl group in the target compound could similarly enhance DNA intercalation or kinase inhibition.
Q & A
Q. What are the optimized synthetic routes for preparing (E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves cyclocondensation of substituted hydrazides with carbon disulfide, followed by cyclization with hydrazine hydrate. For example, 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol intermediates are reacted with carboxylic acid derivatives (e.g., 2-phenoxyacetic acid) in the presence of phosphorus oxychloride (POCl₃) under reflux (6–16 hours). Post-reaction neutralization with ice and sodium bicarbonate, followed by recrystallization (ethanol or DMF/ethanol mixtures), yields the target compound. Key steps include controlling POCl₃ stoichiometry and optimizing reflux time to minimize side products .
Q. How is structural characterization of this compound performed to confirm regiochemistry and stereochemistry?
- Single-crystal X-ray diffraction is the gold standard for confirming regiochemistry and the (E)-configuration of the vinylfuran group. Bond lengths (e.g., C–C = 1.32–1.34 Å for vinyl groups) and torsion angles (e.g., 170–180° for (E)-isomers) are critical parameters .
- Spectroscopic techniques :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), vinyl protons (δ 6.5–7.0 ppm, J = 12–16 Hz for trans coupling).
- ¹³C NMR : Thiadiazole carbons (δ 160–170 ppm), triazole carbons (δ 140–150 ppm) .
Advanced Research Questions
Q. What methodologies are used to analyze structure-activity relationships (SAR) for CDC25B inhibition by this compound?
- Key substituent roles :
- 4-Chlorobenzyl group : Enhances hydrophobic interactions with the enzyme’s active site (evidenced by IC₅₀ = 0.82 µM in CDC25B assays) .
- Vinylfuran moiety : The (E)-configuration maximizes π-π stacking with aromatic residues (e.g., Tyr³⁵⁷ in CDC25B). Halogen substituents (e.g., Cl, F) improve binding affinity by 2–3-fold compared to non-halogenated analogs .
- Assay protocols :
- Enzyme inhibition : Recombinant CDC25B incubated with fluorescein diphosphate (FDP) substrate; fluorescence quenching measured at 485/535 nm .
- Dose-response curves : IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism) .
Q. How can crystallographic data resolve contradictions in reported biological activities of triazolothiadiazole derivatives?
Discrepancies in antifungal or anti-inflammatory activities across studies often arise from differences in:
- Crystal packing effects : Weak interactions (C–H⋯π, S⋯N) may alter solubility and bioavailability. For example, C–H⋯π interactions in the title compound’s crystal lattice reduce aqueous solubility by ~40% compared to amorphous forms .
- Substituent positioning : Meta-substituted aryl groups (e.g., 3-Cl, 4-F) show higher antimicrobial activity (MIC = 8 µg/mL) than para-substituted analogs due to improved membrane penetration .
Q. What computational strategies are employed to predict binding modes and optimize pharmacokinetic properties?
- Docking studies : AutoDock Vina or Schrödinger Glue is used to model interactions with CDC25B (PDB: 1C25). The chlorobenzyl group occupies a hydrophobic pocket near Leu³⁷⁴, while the vinylfuran group stabilizes the catalytic cysteine (Cys⁴³⁰) .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier penetration (LogP = 3.2) and CYP3A4 inhibition risk (Score = 0.72), guiding lead optimization .
Methodological Challenges & Solutions
Q. How are reaction yields improved for large-scale synthesis of triazolothiadiazoles?
- Optimized conditions :
- Solvent selection : Ethanol/POCl₃ mixtures increase cyclization efficiency (yield: 49% → 68%) .
- Microwave-assisted synthesis : Reduces reaction time from 16 hours to 30 minutes (e.g., 80°C, 300 W) while maintaining purity (>95%) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 7:3) removes unreacted hydrazide precursors .
Q. What strategies mitigate cytotoxicity while retaining target activity in in vitro assays?
- Selective functionalization : Introducing sulfonate groups (e.g., 6-SO₃Na derivatives) reduces off-target cytotoxicity (CC₅₀ > 100 µM in HEK293 cells vs. 25 µM for parent compound) .
- Prodrug approaches : Acetyl-protected thiol derivatives improve metabolic stability (t₁/₂ = 4.2 hours in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
